2,3-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
2,3-Dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups at the 2 and 3 positions, a morpholino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, which are then coupled to form the final product. The key steps may include:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Morpholino Group: The morpholino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzamide core is replaced by the morpholino group.
Attachment of the Thiophene Ring: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups and the thiophene ring can be oxidized under suitable conditions.
Reduction: The benzamide core can be reduced to the corresponding amine.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction of the benzamide core can yield the corresponding amine.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The unique electronic properties of the thiophene ring make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The morpholino group can enhance the compound’s solubility and bioavailability, while the thiophene ring can interact with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide:
N-(2-Morpholinoethyl)benzamide: Lacks the methoxy groups and the thiophene ring, which can affect its electronic properties and interactions with biological targets.
2,3-Dimethoxy-N-(2-(thiophen-3-yl)ethyl)benzamide: Lacks the morpholino group, which can impact its solubility and bioavailability.
Uniqueness
2,3-Dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is unique due to the combination of its functional groups, which confer distinct electronic properties and potential for diverse applications. The presence of the morpholino group enhances its solubility, while the thiophene ring provides unique electronic characteristics that can be exploited in materials science and medicinal chemistry.
Properties
IUPAC Name |
2,3-dimethoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-23-17-5-3-4-15(18(17)24-2)19(22)20-12-16(14-6-11-26-13-14)21-7-9-25-10-8-21/h3-6,11,13,16H,7-10,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZQZPQZQUXPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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